Niflumic Acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

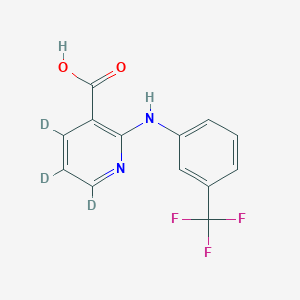

4,5,6-trideuterio-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11/h1-7H,(H,17,18)(H,19,20)/i2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFPYUNJRRFVQU-UJESMPABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Niflumic Acid-d5 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niflumic Acid-d5 is the deuterated form of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID). In the realm of scientific research, this compound serves a critical and highly specialized purpose as an internal standard for quantitative analysis. Its structural similarity to niflumic acid, combined with its distinct mass, makes it an invaluable tool for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This technical guide provides an in-depth overview of this compound, its primary applications in research, detailed experimental methodologies, and the biochemical pathways influenced by its non-deuterated counterpart, niflumic acid.

Introduction to this compound

This compound is a stable isotope-labeled version of niflumic acid, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to niflumic acid but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, which is the foundational principle of its use as an internal standard.

The primary application of this compound is in pharmacokinetic, toxicokinetic, and bioequivalence studies where accurate and precise quantification of niflumic acid in biological matrices such as plasma, urine, or tissue homogenates is required. By adding a known amount of this compound to a sample at the beginning of the analytical process, it is possible to correct for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the quantitative data.

Physicochemical Properties

A clear understanding of the physicochemical properties of both niflumic acid and its deuterated analog is essential for method development.

| Property | Niflumic Acid | This compound |

| Molecular Formula | C₁₃H₉F₃N₂O₂ | C₁₃H₄D₅F₃N₂O₂ |

| Molecular Weight | 282.22 g/mol | 287.25 g/mol |

| CAS Number | 4394-00-7 | 1794811-58-7 |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Poorly soluble in water | Poorly soluble in water |

Primary Use in Research: Internal Standard in Mass Spectrometry

The "gold standard" in quantitative bioanalysis by LC-MS is the use of a stable isotope-labeled internal standard. This compound perfectly fits this role for the analysis of niflumic acid for the following reasons:

-

Co-elution: Due to its identical chemical structure, this compound co-elutes with niflumic acid during chromatographic separation. This ensures that both compounds experience the same matrix effects at the same time.

-

Similar Extraction Recovery: this compound exhibits nearly identical extraction recovery to niflumic acid from biological matrices.

-

Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms provide a sufficient mass difference for the mass spectrometer to distinguish between the analyte and the internal standard.

Representative Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of niflumic acid in a biological sample using this compound as an internal standard.

Caption: A typical bioanalytical workflow for the quantification of Niflumic Acid.

Experimental Protocols

While a specific, detailed protocol from a single peer-reviewed publication using this compound was not identified, the following represents a comprehensive and typical experimental protocol for the quantification of niflumic acid in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents

-

Niflumic Acid analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Niflumic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of niflumic acid in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the niflumic acid stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions

The following table outlines typical LC-MS/MS parameters for the analysis of niflumic acid and this compound.

| Parameter | Setting |

| LC System | UHPLC system (e.g., Waters Acquity, Agilent 1290) |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-20% B), 3.6-5.0 min (20% B) |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table below |

Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |

| Niflumic Acid | 281.1 | 237.1 | 150 | -15 |

| This compound | 286.1 | 242.1 | 150 | -15 |

Method Validation Parameters

A bioanalytical method using an internal standard like this compound must be validated to ensure its reliability. The following table summarizes typical acceptance criteria for such a method.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor should have a %CV ≤ 15% |

| Stability | Analyte should be stable under various storage and processing conditions |

Mechanism of Action of Niflumic Acid

Understanding the mechanism of action of the parent compound, niflumic acid, is crucial for interpreting data from studies where it is quantified. Niflumic acid has a multi-faceted pharmacological profile.

Inhibition of Cyclooxygenase-2 (COX-2)

Niflumic acid is classified as a selective COX-2 inhibitor.[1] The COX-2 enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] By inhibiting COX-2, niflumic acid reduces the production of these pro-inflammatory molecules.

Caption: Niflumic acid inhibits COX-2, reducing prostaglandin synthesis.

Blockade of Calcium-Activated Chloride Channels (CaCCs)

Niflumic acid is also a known blocker of Ca²⁺-activated Cl⁻ channels.[2] These channels are involved in various physiological processes, including smooth muscle contraction and epithelial secretion. Blockade of these channels can contribute to its therapeutic effects.

Modulation of GABA-A Receptors

Niflumic acid has been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its effects can be both potentiating and inhibitory depending on the receptor subtype.

Caption: Niflumic acid modulates the activity of GABA-A receptors.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and drug development. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of niflumic acid in complex biological matrices. This technical guide has provided a comprehensive overview of its properties, primary use, and a representative experimental protocol. Furthermore, an understanding of the multifaceted mechanism of action of the parent compound, niflumic acid, provides a crucial context for the interpretation of quantitative data obtained using its deuterated analog. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in their study design and execution.

References

Niflumic Acid-d5 chemical structure and properties for researchers

Niflumic Acid-d5: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of Deuterated Niflumic Acid

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications in research, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is the deuterium-labeled form of Niflumic Acid. The incorporation of five deuterium atoms into the molecule makes it a valuable tool in various research applications, particularly those involving mass spectrometry-based quantification.

Chemical Structure:

Figure 1: Chemical structure of Niflumic Acid. The deuterated positions in this compound are typically on the phenyl ring.

Physicochemical Properties:

| Property | Value | Reference |

| Chemical Formula | C₁₃H₄D₅F₃N₂O₂ | [1][2] |

| Molecular Weight | 287.25 g/mol | [1][2] |

| CAS Number | 1794811-58-7 | [1][3] |

| Appearance | Solid | |

| Parent Compound | Niflumic Acid | [3] |

| Parent Compound Formula | C₁₃H₉F₃N₂O₂ | [4][5] |

| Parent Compound MW | 282.22 g/mol | [4][5] |

Mechanism of Action and Pharmacokinetics

This compound is expected to have a similar mechanism of action and pharmacokinetic profile to its non-deuterated counterpart, Niflumic Acid. However, the deuterium substitution can potentially influence its metabolic fate, a phenomenon known as the kinetic isotope effect, which can lead to a longer half-life.[3]

Mechanism of Action:

Niflumic Acid is a multi-target agent with the following primary mechanisms of action:

-

Cyclooxygenase-2 (COX-2) Inhibition: As an NSAID, Niflumic Acid inhibits the COX-2 enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[6][7]

-

Ion Channel Modulation: Niflumic Acid is also known to be a blocker of Ca²⁺-activated Cl⁻ channels.[3] Additionally, it has been reported to interact with GABA-A and NMDA receptors and to block T-type calcium channels.[6]

Pharmacokinetic Properties of Niflumic Acid (Parent Compound):

| Parameter | Value | Reference |

| Biological Half-Life | ~2.5 hours | [4][8] |

| Metabolism | Hepatic | [4] |

| Elimination | Primarily renal | [7] |

The deuteration in this compound can lead to a slower rate of metabolism compared to Niflumic Acid, potentially resulting in a longer biological half-life and increased exposure. This makes it not only a good internal standard but also an interesting candidate for therapeutic development.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[3]

Key Applications:

-

Pharmacokinetic Studies: this compound is used to accurately quantify the concentration of Niflumic Acid and its metabolites in biological matrices such as plasma and urine.[9] Its similar chemical behavior and distinct mass allow for precise correction of variations during sample preparation and analysis.

-

Metabolic Profiling: The use of a stable isotope-labeled internal standard is crucial for elucidating the metabolic pathways of a drug.

-

Therapeutic Drug Monitoring: In clinical settings, it can be used to monitor the levels of Niflumic Acid in patients to ensure therapeutic efficacy and avoid toxicity.

Experimental Protocols

Quantification of Niflumic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the determination of Niflumic Acid in human plasma.

1. Materials and Reagents:

-

Niflumic Acid analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Niflumic Acid and this compound in methanol or ACN at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Niflumic Acid stock solution to create calibration standards.

-

Prepare a working solution of this compound at an appropriate concentration.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a known amount of this compound working solution.

-

Add 300 µL of cold ACN to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in ACN

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions:

-

Niflumic Acid: m/z 281 → [specific fragment ion][9]

-

This compound: m/z 286 → [corresponding fragment ion]

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Niflumic Acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of Niflumic Acid in the unknown samples using the regression equation from the calibration curve.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: COX-2 signaling pathway and the inhibitory action of Niflumic Acid.

Caption: General workflow for sample analysis using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. Furthermore, the potential for altered pharmacokinetic properties due to the kinetic isotope effect makes it an interesting subject for further investigation in drug development. This guide provides a foundational understanding of this compound to support its effective application in research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Niflumic acid [webbook.nist.gov]

- 6. Niflumic acid - Wikipedia [en.wikipedia.org]

- 7. google.com [google.com]

- 8. The pharmacokinetics and availability of niflumic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-mass spectrometric method for the sensitive determination of niflumic acid in human plasma and its application to pharmacokinetic study of talniflumate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Niflumic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily prescribed for conditions such as rheumatoid arthritis and postoperative inflammation.[3][4] Niflumic Acid-d5 is a deuterated form of niflumic acid, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard for quantitative analysis. While the deuteration is not expected to alter the core mechanism of action, this guide will focus on the well-established mechanisms of niflumic acid, which are directly applicable to its d5 variant.

The pharmacological activity of niflumic acid is multifaceted, extending beyond the typical NSAID profile. Its primary action involves the inhibition of cyclooxygenase (COX) enzymes, but it also significantly modulates various ion channels and other cellular signaling pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams.

Primary Mechanism of Action: Inhibition of Prostaglandin Synthesis

Like other NSAIDs, the principal anti-inflammatory, analgesic, and antipyretic effects of niflumic acid stem from its ability to inhibit the synthesis of prostaglandins.[1][3] This process is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[1] Arachidonic acid is then converted into prostaglandins by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] Niflumic acid has been shown to inhibit both phospholipase A2 and, more potently, the COX enzymes, with a particular emphasis on COX-2.[4][5] By blocking these enzymes, niflumic acid effectively reduces the production of prostaglandins that mediate inflammation, pain, and fever.[1][3]

Caption: Prostaglandin synthesis pathway and inhibition by Niflumic Acid.

Secondary Mechanism of Action: Modulation of Ion Channels

A distinguishing feature of niflumic acid is its significant activity as an ion channel modulator. This action contributes to its analgesic effects and is an area of ongoing research for potential applications in other conditions like neurological disorders.[1]

1. Calcium-Activated Chloride Channels (CaCCs): Niflumic acid is a well-documented blocker of Ca2+-activated Cl- channels (CaCCs).[1][5] These channels are involved in diverse physiological processes, including smooth muscle contraction and epithelial fluid secretion.[1] By blocking CaCCs, niflumic acid can influence cellular activities that contribute to its therapeutic profile.[1] It has been shown to inhibit spontaneous transient inward currents (STICs), which are calcium-activated chloride currents.[6]

2. Other Ion Channels: Beyond CaCCs, niflumic acid interacts with several other ion channels:

-

Voltage-Gated Potassium Channels: It can reversibly activate large-conductance calcium-activated K+ (KCa) channels.[6][7]

-

Transient Receptor Potential (TRP) Channels: Modulation of TRP channels may contribute to its pain-relief effects, as these channels are involved in pain and temperature sensation.[1]

-

GABA-A and NMDA Receptors: It has been reported to inhibit GABA-A receptors and act as an inverse agonist at NMDA receptors.[2]

Caption: Modulation of various ion channels by Niflumic Acid.

Additional Cellular Signaling Pathways

Recent studies have revealed that niflumic acid influences key inflammatory and cellular growth pathways beyond prostaglandin synthesis.

-

NF-κB Pathway: It can suppress the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor in the inflammatory response.[2]

-

JAK/STAT Pathway: Niflumic acid has been shown to suppress the activation of the JAK/STAT6 pathway, which is involved in allergic inflammation.[6] Specifically, it inhibits IL-13-induced JAK2 activation, STAT6 activation, and the expression of downstream targets like eotaxin and MUC5AC, a marker for goblet cell hyperplasia.[6][7]

-

MAPK Signaling: The MAPK signaling pathway has also been identified as being associated with the effects of niflumic acid.[8]

Caption: Inhibition of the IL-13-induced JAK/STAT6 signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative measures of niflumic acid's activity against various biological targets as reported in the literature.

| Target | Parameter | Value | Cell/System Context |

| COX-2 | IC50 | 100 nM | Not Specified |

| Ca2+-activated Cl- Channels | Ki | 17 mM | Permeabilized Oocytes |

| Ca2+-activated non-selective cation channels | IC50 | 50 µM | Rat Pancreatic Cells |

| Spontaneous Transient Inward Current (STIC) | IC50 | 2.3 µM (at -50 mV) | Not Specified |

| Spontaneous Transient Inward Current (STIC) | IC50 | 1.1 µM (at +50 mV) | Not Specified |

| Norepinephrine/Caffeine-evoked IO(Ca) | ICM50 | 6.6 µM | Not Specified |

| Intracellular Ca2+ Increase | Half-maximal effect | 100 µM | Rat Skeletal Muscle Fibres |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. ICM50: Half maximal inhibitory concentration for evoked currents. (Data sourced from[6][7][9][10])

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to elucidate the mechanism of action of niflumic acid.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the IC50 value of this compound for COX-1 and COX-2 enzymes.

-

Principle: This is a colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG2), and the subsequent reduction to PGH2 is coupled to a chromogen that can be measured spectrophotometrically.

-

Methodology:

-

Prepare a reaction mixture containing assay buffer, heme, and a fluorescent or colorimetric probe in a 96-well plate.

-

Add purified human recombinant COX-1 or COX-2 enzyme to respective wells.

-

Add various concentrations of this compound (or a vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of arachidonic acid.

-

Measure the absorbance or fluorescence at regular intervals using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) by Fluorescence Imaging

-

Objective: To assess the effect of this compound on intracellular calcium levels in living cells.

-

Principle: The ratiometric fluorescent indicator Fura-2 is loaded into cells. The dye's fluorescence emission at ~510 nm changes depending on whether it is excited at 340 nm (calcium-bound) or 380 nm (calcium-free). The ratio of fluorescence intensities (340/380 nm) is directly proportional to the intracellular calcium concentration.[10]

-

Methodology:

-

Culture cells (e.g., rat skeletal muscle fibers) on glass coverslips.[10]

-

Load the cells with Fura-2 AM (the acetoxymethyl ester form, which is membrane-permeable) by incubating them in a buffer containing the dye for 30-60 minutes.

-

Wash the cells to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Mount the coverslip on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and an imaging system.

-

Establish a baseline [Ca2+]i by recording the 340/380 nm fluorescence ratio in a control buffer.

-

Perfuse the cells with a buffer containing the desired concentration of this compound.

-

Continuously record the fluorescence ratio to monitor changes in [Ca2+]i over time.

-

Calibrate the fluorescence ratio to actual calcium concentrations using ionophores like ionomycin in the presence of known high and low calcium buffers.

-

Protocol 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation animal model.

-

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a drug to reduce this swelling is a measure of its anti-inflammatory activity.[11]

-

Methodology:

-

Acclimate healthy rats and divide them into several groups (e.g., vehicle control, positive control like indomethacin, and different dose groups for this compound).[11]

-

Measure the initial volume of the left hind paw of each rat using a plethysmometer.

-

Administer the test compounds (this compound) or controls to the respective groups, typically via oral gavage, 30-60 minutes before inducing inflammation.[11]

-

Induce inflammation by injecting a 1% carrageenan suspension into the subplantar region of the left hind paw.[11]

-

Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

-

Analyze the data statistically to determine the significance of the anti-inflammatory effect.

-

References

- 1. What is the mechanism of Niflumic Acid? [synapse.patsnap.com]

- 2. niflumic acid | medtigo [medtigo.com]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Niflumic Acid | C13H9F3N2O2 | CID 4488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Niflumic acid | Ca2+-activated Cl- channel blocker | TargetMol [targetmol.com]

- 8. Niflumic Acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levofloxacin–Niflumate Salt Development as a Strategy for Improving Physicochemical Properties and Modulating Antibiotic Potency and Anti-Inflammatory Performance - PMC [pmc.ncbi.nlm.nih.gov]

Niflumic Acid-d5: An In-depth Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioanalytical research and drug development, the precision and accuracy of quantitative analysis are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for its sensitivity and specificity. A critical component of robust LC-MS/MS assays is the use of an appropriate internal standard. Stable isotope-labeled (SIL) internal standards are widely recognized for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for matrix effects and improving data reliability. Niflumic Acid-d5, a deuterium-labeled analog of the non-steroidal anti-inflammatory drug (NSAID) Niflumic Acid, serves as an exemplary SIL internal standard for the quantification of Niflumic Acid in various biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols for its use, and relevant biological pathways.

Physicochemical Properties and Mass Spectrometry Parameters

Niflumic Acid is a selective cyclooxygenase-2 (COX-2) inhibitor. Its deuterated counterpart, this compound, shares nearly identical physicochemical properties, ensuring it co-elutes with the unlabeled analyte and experiences similar ionization effects. This behavior is crucial for accurate quantification.

| Property | Niflumic Acid | This compound |

| Chemical Formula | C₁₃H₉F₃N₂O₂ | C₁₃H₄D₅F₃N₂O₂ |

| Molecular Weight | 282.22 g/mol | 287.25 g/mol |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (Q1) m/z | 281.1 | 286.1 (Estimated) |

| Product Ion (Q3) m/z | Multiple fragments possible, a common one is ~145 | Estimated to be ~150, reflecting the deuterium labeling |

Note: The Q1/Q3 transitions for this compound are estimated based on the known fragmentation of Niflumic Acid. The precursor ion will be shifted by +5 Da due to the five deuterium atoms. The exact product ion would need to be determined empirically during method development, but a corresponding shift in a major fragment is expected. A common transition for Niflumic Acid is m/z 281 -> 145.

Mechanism of Action: COX-2 Inhibition Signaling Pathway

Niflumic acid exerts its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme.[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking COX-2, niflumic acid reduces the production of these pro-inflammatory signaling molecules.

References

An In-depth Technical Guide to the Core Differences Between Niflumic Acid and Niflumic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between Niflumic Acid and its deuterated analog, Niflumic Acid-d5. The focus is on the fundamental physicochemical properties, their implications for analytical applications, and the expected, albeit not extensively documented, differences in their biological activity. This document is intended to serve as a valuable resource for professionals in research and drug development.

Introduction: The Significance of Deuteration

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can lead to significant alterations in its metabolic fate and pharmacokinetic profile. This is primarily due to the kinetic isotope effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond often proceed at a slower rate when a C-D bond is present at that position. This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life and altered metabolite profiles.

This compound is a deuterated form of Niflumic Acid, a nonsteroidal anti-inflammatory drug (NSAID). While Niflumic Acid has been studied for its therapeutic effects, this compound is predominantly utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based assays, to ensure the accuracy and precision of Niflumic Acid quantification in biological matrices.

Physicochemical Properties

The fundamental difference between Niflumic Acid and this compound lies in their isotopic composition, which directly impacts their molecular weight. The five deuterium atoms in this compound replace five hydrogen atoms present in the non-deuterated molecule.

| Property | Niflumic Acid | This compound |

| Molecular Formula | C₁₃H₉F₃N₂O₂ | C₁₃H₄D₅F₃N₂O₂ |

| Molecular Weight | 282.22 g/mol [1] | 287.25 g/mol |

| Monoisotopic Mass | 282.0616 Da | 287.093 Da |

| Melting Point | 203-204 °C[1] | Not explicitly available, but expected to be very similar to Niflumic Acid. |

| Solubility | Soluble in DMSO, ethanol, methanol, and acetonitrile.[2] | Expected to have very similar solubility to Niflumic Acid. |

| Appearance | Yellowish microcrystalline solid. | Expected to be a solid with a similar appearance to Niflumic Acid. |

Core Differences and Their Implications

Analytical Applications: The Role of an Internal Standard

The primary and most significant application of this compound is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Niflumic Acid in complex biological samples like plasma and urine.

Why is a deuterated internal standard the gold standard?

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Niflumic Acid, including polarity, solubility, and chromatographic retention time. This ensures that it behaves similarly during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation, effectively compensating for any analyte loss or variability.

-

Co-elution: In chromatography, the analyte and the deuterated internal standard will co-elute, meaning they exit the chromatography column at the same time. This is crucial for correcting for matrix effects, where other components in the sample can enhance or suppress the ionization of the analyte in the mass spectrometer.

-

Mass Spectrometric Distinction: Despite their similar chemical behavior, the mass spectrometer can easily distinguish between Niflumic Acid and this compound due to their mass difference. This allows for independent measurement of both compounds.

By adding a known amount of this compound to all samples, calibration standards, and quality controls, any variations introduced during the analytical process will affect both the analyte and the internal standard proportionally. The final concentration of Niflumic Acid is then calculated based on the ratio of the analyte's response to the internal standard's response, leading to highly accurate and reliable results.

Pharmacokinetics: The Kinetic Isotope Effect

The deuteration in this compound is on the phenyl ring. If the cleavage of a C-H bond on this ring is a rate-determining step in its metabolism, then the stronger C-D bond in this compound would be expected to slow down this process. This could potentially lead to:

-

Reduced Rate of Metabolism: A slower enzymatic breakdown of the drug.

-

Increased Half-life (t½): The drug would remain in the body for a longer period.

-

Increased Overall Drug Exposure (AUC): The area under the plasma concentration-time curve would be larger.

-

Altered Metabolite Profile: A potential shift in metabolic pathways, possibly favoring other routes of elimination or resulting in a different ratio of metabolites.

It is crucial to emphasize that these are theoretical expectations based on the kinetic isotope effect. The actual impact of deuteration on the pharmacokinetics of Niflumic Acid would need to be confirmed through dedicated in vivo and in vitro studies.

| Parameter | Niflumic Acid (Reported) | This compound (Expected) |

| Biological Half-life | ~2.5 hours[1][3] | Potentially longer than 2.5 hours |

| Metabolism | Hepatic[1] | Potentially slower hepatic metabolism |

| Clearance | Total plasma clearance ~45 ml/min | Potentially lower total plasma clearance |

Pharmacodynamics: Biological Activity

The pharmacodynamic properties of a drug are determined by its interaction with its biological target(s). Since deuteration does not significantly alter the three-dimensional shape or the electronic properties of a molecule, it is generally expected that Niflumic Acid and this compound will have very similar affinities for their biological targets.

Niflumic Acid is known to exert its effects through two primary mechanisms:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Like other NSAIDs, Niflumic Acid inhibits COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4]

-

Blockade of Calcium-Activated Chloride Channels (CaCCs): Niflumic Acid is also a known blocker of CaCCs, which are involved in various physiological processes, including smooth muscle contraction and neuronal signaling.[2]

It is unlikely that the deuteration in this compound would significantly alter its inhibitory potency (e.g., IC₅₀ values) against COX enzymes or its blocking activity on CaCCs. However, if the duration of action is dependent on the drug's concentration at the target site, the potentially longer half-life of this compound could lead to a more sustained pharmacodynamic effect.

Experimental Protocols

The following are generalized methodologies for key experiments relevant to the study and differentiation of Niflumic Acid and this compound.

LC-MS/MS Method for Quantification of Niflumic Acid using this compound as an Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the determination of Niflumic Acid in human plasma.

1. Materials and Reagents:

-

Niflumic Acid analytical standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Niflumic Acid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Niflumic Acid by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex for 30 seconds and centrifuge.

-

Inject a portion of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to achieve good separation.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI), likely in negative mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Niflumic Acid and this compound.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Niflumic Acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of Niflumic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of Niflumic Acid and this compound against COX-1 and COX-2 enzymes.

1. Materials and Reagents:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric probe

-

Assay buffer (e.g., Tris-HCl)

-

Niflumic Acid and this compound

-

A known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate

-

Plate reader

2. Assay Procedure:

-

Prepare serial dilutions of Niflumic Acid and this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compounds (Niflumic Acid or this compound) or control solutions to the wells.

-

Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately add the colorimetric/fluorometric probe.

-

Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the COX activity.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Conclusion

The key distinction between Niflumic Acid and this compound is the isotopic substitution of hydrogen with deuterium, which imparts a greater molecular weight to the deuterated analog. This seemingly minor structural modification has profound implications for its primary application. This compound serves as an indispensable tool in analytical chemistry, enabling the highly accurate quantification of Niflumic Acid in biological matrices through the principle of isotope dilution mass spectrometry.

Theoretically, this deuteration is also expected to influence the pharmacokinetic profile of Niflumic Acid due to the kinetic isotope effect, potentially leading to a slower rate of metabolism and a longer biological half-life. However, a lack of direct comparative studies necessitates that these pharmacological differences remain, for now, in the realm of well-founded scientific expectation rather than established fact. The pharmacodynamic activity at the target receptors is predicted to be largely unchanged.

For researchers and drug development professionals, understanding these core differences is crucial for the accurate interpretation of bioanalytical data and for exploring the potential of deuteration as a strategy to modulate the pharmacokinetic properties of therapeutic agents. Further research is warranted to empirically define the comparative in vivo and in vitro profiles of Niflumic Acid and its deuterated counterpart.

References

The Deuterium Switch: A Technical Guide to Enhancing Pharmacological Properties

Executive Summary

In the landscape of modern drug discovery, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. One of the most elegant and effective strategies to emerge is the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. This "deuterium switch" leverages the kinetic isotope effect (KIE) to profoundly alter a drug's metabolic fate, leading to significant improvements in stability, half-life, and safety. This guide provides a detailed technical overview of the core principles, applications, and methodologies involved in the research and development of deuterated compounds, offering a valuable resource for professionals in pharmacological research.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterated drug design lies in the kinetic isotope effect. A deuterium atom contains both a proton and a neutron, making it approximately twice as heavy as a protium (¹H) atom. This mass difference results in a lower vibrational frequency for the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a greater bond dissociation energy, meaning it is stronger and requires more energy to break.[1][2]

In pharmacology, this is critically important because many drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as a rate-limiting step.[3][4] By strategically replacing a hydrogen atom at a site of metabolism with deuterium, the rate of this enzymatic reaction can be significantly slowed.[5][6] This retardation of metabolic breakdown can lead to a cascade of therapeutic benefits.

Pharmacological Advantages of Deuteration

The strategic application of the KIE translates into several tangible advantages in drug development:

-

Improved Metabolic Stability and Half-Life: The most direct consequence of slowed metabolism is an increased resistance to enzymatic breakdown, leading to a longer plasma half-life.[7][8] This allows for reduced dosing frequency, which can improve patient compliance and quality of life.[9]

-

Enhanced Bioavailability and Exposure: By reducing first-pass metabolism in the liver, a greater concentration of the active parent drug can reach systemic circulation, improving its bioavailability (Area Under the Curve, AUC).[10]

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes referred to as "metabolic shunting." This can decrease the formation of undesirable or toxic metabolites, thereby improving the drug's safety and tolerability profile.[5][10]

-

Increased Therapeutic Index: The combination of a longer half-life and reduced peak plasma concentrations (Cmax) can lead to a more stable therapeutic window, minimizing periods of sub-therapeutic or toxic drug levels.[11]

Case Studies: Approved Deuterated Drugs

The theoretical benefits of deuteration have been successfully translated into clinical practice with the approval of several deuterated drugs.

Deutetrabenazine (Austedo®)

Deutetrabenazine is the deuterated analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease.[12][13] Tetrabenazine is rapidly metabolized via O-demethylation by the CYP2D6 enzyme.[4] In deutetrabenazine, the six hydrogen atoms on the two methoxy groups are replaced with deuterium.[12] This substitution significantly slows the rate of metabolism, leading to a superior pharmacokinetic profile.[11][14]

Table 1: Pharmacokinetic Comparison of Deutetrabenazine vs. Tetrabenazine Metabolites Data represents the active metabolites (total α- and β-dihydrotetrabenazine) following a single oral dose.

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Fold Change | Reference(s) |

| t½ (Half-life) | ~4.5 hours | ~9.4 hours | ~2.1x | [4][15] |

| AUC₀₋ᵢₙf (Total Exposure) | Varies by study | ~2-fold greater | ~2.0x | [11][15] |

| Cₘₐₓ (Peak Concentration) | Varies by study | Marginally increased (~1.1x) | ~1.1x | [11][15] |

The improved pharmacokinetics of deutetrabenazine allow for a lower daily dose and a reduction in dosing frequency compared to tetrabenazine, while also mitigating some of its dose-dependent side effects.[14]

Donafenib

Donafenib is a deuterated derivative of the multi-kinase inhibitor sorafenib, used as a first-line treatment for advanced hepatocellular carcinoma (HCC).[16] Clinical trials have demonstrated that donafenib offers a statistically significant improvement in overall survival compared to sorafenib, along with a more favorable safety profile.[1][16]

Table 2: Clinical Efficacy of Donafenib vs. Sorafenib in Advanced HCC

| Parameter | Sorafenib | Donafenib | Hazard Ratio (95% CI) | Reference(s) |

| Median Overall Survival (OS) | 10.3 months | 12.1 months | 0.831 (0.699–0.988) | [1][12][16] |

| Median Progression-Free Survival (PFS) | 3.6 months | 3.7 months | Not Statistically Significant | [16][17] |

| Grade ≥3 Drug-Related Adverse Events | 50% of patients | 38% of patients | N/A | [12][16] |

These results highlight how deuteration can enhance not only the pharmacokinetics but also the clinical efficacy and safety of a drug.[12]

Key Experimental Protocols in Deuterated Drug Research

Evaluating the impact of deuteration requires a suite of standardized in vitro assays. Below are detailed methodologies for two critical experiments.

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing key data on its intrinsic clearance.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound and positive controls (e.g., midazolam, dextromethorphan)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (Cofactor)

-

Acetonitrile (ACN) with an internal standard (for quenching)

-

96-well incubation plates and analysis plates

-

Incubator (37°C), Centrifuge

-

-

Methodology:

-

Prepare a working solution of the test compound at 1 µM in phosphate buffer.

-

Add liver microsomes to the wells of the incubation plate to a final protein concentration of 0.5 mg/mL.

-

Pre-warm the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the negative control ("-NADPH") wells.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

-

Seal the plate, vortex, and centrifuge at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line from linear regression analysis represents the elimination rate constant (k).

-

Calculate the half-life (t½) as: t½ = 0.693 / k.

-

Calculate intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ = (0.693 / t½) / (mg/mL microsomal protein).

-

Protocol: Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

This assay evaluates the potential of a deuterated compound to inhibit specific CYP enzymes, a crucial step for assessing drug-drug interaction risks.[13][18]

-

Materials:

-

Human liver microsomes

-

Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

-

NADPH regenerating system

-

Test compound and known inhibitor (positive control) at various concentrations

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., cold ACN)

-

LC-MS/MS for metabolite quantification

-

-

Methodology:

-

Prepare serial dilutions of the test compound and a known inhibitor.

-

In a 96-well plate, combine the buffer, human liver microsomes, and the test compound/inhibitor dilutions. Pre-incubate at 37°C.

-

Add the specific CYP probe substrate to the wells.

-

Initiate the reaction by adding the NADPH solution.

-

Incubate for a predetermined time at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

Centrifuge the plate to pellet protein.

-

Analyze the formation of the specific metabolite from the probe substrate via LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using a non-linear regression curve fit.

-

Visualizing Pathways and Processes

General Workflow for Deuterated Drug Development

The development of a deuterated drug often follows a streamlined pathway, especially when it is an analog of an existing, well-characterized medicine. This allows for a more focused, efficient process compared to de novo drug discovery.

Signaling Pathway: TYK2 Inhibition by Deucravacitinib

Deucravacitinib is a first-in-class, de novo designed deuterated drug approved for plaque psoriasis.[7] It is a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a key enzyme in the JAK-STAT signaling pathway.[19] TYK2 mediates signals from crucial cytokines like IL-12, IL-23, and Type I interferons.[20][21] Deuteration was integral to its design to fine-tune its metabolic profile and enhance its selectivity.

Conclusion and Future Outlook

Deuterium-based medicinal chemistry has matured from a niche concept into a validated and powerful strategy for drug optimization. By leveraging the kinetic isotope effect, researchers can rationally design molecules with superior pharmacokinetic properties, leading to drugs that are safer, more effective, and more convenient for patients. The success of drugs like deutetrabenazine and deucravacitinib has paved the way for a new generation of deuterated therapeutics. As analytical techniques become more sophisticated and our understanding of metabolic pathways deepens, the strategic application of deuterium will undoubtedly remain a cornerstone of innovative drug development.

References

- 1. Donafenib versus sorafenib as first-line therapy in advanced hepatocellular carcinoma: An open-label, randomized, multicenter phase II/III trial. - ASCO [asco.org]

- 2. mttlab.eu [mttlab.eu]

- 3. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mercell.com [mercell.com]

- 10. lupus.bmj.com [lupus.bmj.com]

- 11. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 14. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 20. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 21. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Niflumic Acid-d5: A Technical Guide for Mass Spectrometry Beginners

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Niflumic Acid-d5 and its application as an internal standard in mass spectrometry. This document is tailored for researchers, scientists, and drug development professionals who are new to the use of stable isotope-labeled standards in quantitative analysis.

Introduction to this compound

This compound is the deuterated form of Niflumic Acid, a non-steroidal anti-inflammatory drug (NSAID). In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are the gold standard for use as internal standards.[1][2] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar ionization response allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.[1][2]

Core Concepts in Mass Spectrometry for this compound Analysis

For beginners, it is essential to understand the fundamental principles of the instrumentation used for the analysis of this compound. A triple quadrupole mass spectrometer is commonly employed for quantitative studies. This instrument consists of three quadrupoles:

-

Q1 (First Quadrupole): This acts as a mass filter, selecting the precursor ion of interest. For Niflumic Acid, this would be the deprotonated molecule, [M-H]⁻.

-

q2 (Second Quadrupole): This is the collision cell, where the selected precursor ion is fragmented through collision-induced dissociation (CID) with an inert gas.

-

Q3 (Third Quadrupole): This second mass filter selects a specific fragment ion, known as the product ion, to be detected.

This process of selecting a precursor ion and a specific product ion is termed Multiple Reaction Monitoring (MRM) and provides a high degree of selectivity and sensitivity for quantitative analysis.

Quantitative Data for Niflumic Acid and this compound

The following table summarizes the essential mass spectrometry parameters for the quantitative analysis of Niflumic Acid using this compound as an internal standard in negative ion mode.

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) |

| Niflumic Acid | 281.0 | 237.0 |

| This compound | 286.0 | 242.0 |

Experimental Protocol: Quantitative Analysis of Niflumic Acid in a Biological Matrix

This section provides a detailed methodology for the quantification of Niflumic Acid in a biological matrix, such as plasma, using this compound as an internal standard.

4.1. Materials and Reagents

-

Niflumic Acid analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

4.2. Sample Preparation (Protein Precipitation)

-

Thaw biological matrix samples on ice.

-

Prepare a working solution of this compound (internal standard) in methanol.

-

In a microcentrifuge tube, add 100 µL of the biological matrix sample.

-

Add a specified volume of the this compound working solution to each sample, calibration standard, and quality control sample.

-

Add three volumes of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

4.3. Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

4.4. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Niflumic Acid: 281.0 → 237.0

-

This compound: 286.0 → 242.0

-

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Visualizing the Fragmentation Pathway and Experimental Workflow

5.1. Fragmentation Pathway of Niflumic Acid

The following diagram illustrates the proposed fragmentation pathway of the deprotonated Niflumic Acid molecule in the collision cell of the mass spectrometer.

Caption: Proposed fragmentation of deprotonated Niflumic Acid.

5.2. Experimental Workflow for Quantitative Analysis

This diagram outlines the key steps in a typical quantitative bioanalytical workflow using this compound as an internal standard.

Caption: Workflow for Niflumic Acid quantification.

Conclusion

This guide provides a foundational understanding of the use of this compound in mass spectrometry for beginners. By utilizing a stable isotope-labeled internal standard and following a well-defined experimental protocol, researchers can achieve accurate and reliable quantification of Niflumic Acid in various biological matrices. The principles and methodologies outlined here serve as a robust starting point for developing and validating quantitative bioanalytical assays in a regulated environment.

References

A Comprehensive Technical Guide to the Safe Handling of Niflumic Acid-d5 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth safety and handling guidelines for Niflumic Acid-d5 in a laboratory setting. Given that comprehensive toxicological data for the deuterated form may be limited, it is prudent to handle this compound with the same precautions as its non-deuterated counterpart, Niflumic Acid. The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Identification and Classification

Niflumic Acid is classified as hazardous. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed |

| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin |

| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |

Signal Word: Warning

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₄D₅F₃N₂O₂[2][3] |

| Molecular Weight | 287.25 g/mol [2][3] |

| Appearance | No information available |

| Solubility | No information available |

| Autoignition Temperature | No information available |

| Decomposition Temperature | No information available |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

3.1. Engineering Controls

-

Work in a well-ventilated area.

-

Use a chemical fume hood for procedures that may generate dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.[1]

3.2. Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

3.3. Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep the product and any empty containers away from heat and sources of ignition.[1]

-

Niflumic acid is noted to be hygroscopic and light-sensitive; therefore, protect it from light and moisture.[1]

First Aid Measures

In the event of exposure, follow these first aid guidelines.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

Spill and Disposal Procedures

A systematic approach is necessary for managing spills and disposing of this compound.

Caption: Workflow for responding to a this compound spill.

Disposal: Dispose of contaminated material as hazardous waste according to federal, state, and local regulations. Do not allow the product to enter drains.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The information below is for the parent compound, Niflumic Acid.

| Toxicity Type | Classification |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

Experimental Protocols

No specific experimental protocols for the safety and handling of this compound were found in the provided search results. It is recommended to follow standard laboratory procedures for handling chemical compounds of this nature and to consult institutional safety guidelines.

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions. It is noted to be hygroscopic and light-sensitive.[1]

-

Conditions to Avoid: Exposure to light, moist air, or water.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1]

References

Commercial Suppliers and Availability of Niflumic Acid-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers, availability, and key technical data for Niflumic Acid-d5. This deuterated analog of Niflumic acid serves as a critical internal standard for bioanalytical and pharmacokinetic studies, enabling precise quantification in complex biological matrices.[1][2]

Introduction to this compound

This compound is the deuterium-labeled version of Niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties.[1][3] Niflumic acid functions as a blocker of Ca2+-activated Cl- channels and an inhibitor of cyclooxygenase-2 (COX-2).[3] The incorporation of stable deuterium isotopes into the Niflumic acid molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent drug.[1][4]

Commercial Availability and Supplier Information

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the available products from prominent suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name | Catalog Number | Available Pack Sizes | Purity/Isotopic Purity | CAS Number |

| MedchemExpress | This compound | HY-112932S | 1 mg, 10 mg | Not specified | 1794811-58-7 |

| Veeprho | This compound (Major) | Not specified | Inquire for details | Not specified | 1794811-58-7[1] |

| Pharmaffiliates | This compound (Major) | PA STI 067730 | Inquire for details | Not specified | 1794811-58-7[5] |

| LGC Standards | This compound (Major) | TRC-N457502 | 1 mg, 10 mg | Not specified | 1794811-58-7[6][7] |

| Aladdin Scientific | This compound (Major) | N395580-1mg | 1 mg | Not specified | 1794811-58-7[8] |

| Santa Cruz Biotechnology | This compound (Major) | sc-216951 | Inquire for details | Not specified | 1794811-58-7 |

Technical Data

| Property | Value | Reference |

| Chemical Formula | C₁₃H₄D₅F₃N₂O₂ | [5] |

| Molecular Weight | 287.25 g/mol | [5] |

| CAS Number | 1794811-58-7 | [5] |

| Appearance | Tan Solid | [5] |

| Storage | 2-8°C Refrigerator | [5] |

| Shipping Conditions | Ambient | [5] |

| Applications | Internal standard for clinical mass spectrometry, pharmacokinetic studies, therapeutic drug monitoring.[1][2] |

Experimental Protocols

Bioanalytical Method for Quantification of Niflumic Acid in Plasma using LC-MS/MS

This section outlines a general methodology for the quantification of Niflumic acid in human plasma using this compound as an internal standard. This protocol is a representative example and may require optimization for specific instrumentation and study requirements.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient program should be optimized to ensure good separation of Niflumic acid and the internal standard from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Niflumic acid: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by infusion).

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

3. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Signaling Pathways and Mechanisms of Action

Niflumic acid has been shown to exert its biological effects through various signaling pathways. The following diagrams illustrate two key pathways influenced by Niflumic acid.

Caption: Niflumic Acid-induced apoptosis via the Caspase-8/Bid/Bax pathway.

Caption: Niflumic Acid inhibits the ERK1/2 signaling pathway, leading to reduced MMP2 and MMP9 activity.[9][10]

Conclusion

This compound is a readily available and essential tool for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The information provided in this guide serves as a comprehensive resource for the procurement and application of this stable isotope-labeled compound. Researchers should always refer to the supplier's certificate of analysis for batch-specific information on purity and isotopic enrichment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:1794811-58-7 | Chemsrc [chemsrc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound (Major) | LGC Standards [lgcstandards.com]

- 7. This compound (Major) | LGC Standards [lgcstandards.com]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. Niflumic acid exhibits anti-tumor activity in nasopharyngeal carcinoma cells through affecting the expression of ERK1/2 and the activity of MMP2 and MMP9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Niflumic Acid-d5 in NSAID Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of Niflumic Acid-d5 in non-steroidal anti-inflammatory drug (NSAID) research. While structurally similar to its parent compound, niflumic acid, the deuterated analogue this compound offers unique advantages, primarily as a highly effective internal standard in bioanalytical studies. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols where it is employed, offering valuable insights for researchers in pharmacology and drug development.

Introduction to Niflumic Acid and the Significance of Deuteration